(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound is a chromene derivative, which is a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring. Chromenes are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Molecular Structure Analysis
The compound contains several functional groups, including an imine group, a carboxamide group, and a tetrahydrofuran group. The presence of these groups would likely have a significant impact on the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings might give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Antimicrobial and Antiprotozoal Applications
Compounds related to chromenes and carboxamides, such as the ones mentioned, have been studied for their antimicrobial and antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Furthermore, synthesized compounds within the chromene-carboxamide family have exhibited antimicrobial properties, highlighting their potential utility in developing new therapeutic agents (Ukhov et al., 2021).
Synthetic Methodologies
Research on the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides demonstrates the eco-friendly and efficient methods for creating these compounds, which could be adapted or serve as a foundation for synthesizing the compound (Proença & Marta Costa, 2008). Additionally, the synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives through an isocyanide-based domino conjugate addition/O-trapping rearrangement sequence provides a novel approach that could inspire methods for creating similar compounds (Gyuris et al., 2011).
Potential Roles in Medicinal Chemistry
The crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insights into the molecular conformations and interactions that could influence the biological activities of similar compounds (Gomes et al., 2015). This structural information is vital for understanding how such compounds could interact with biological targets, potentially leading to the development of new drugs.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-bromo-2-(4-chloro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBICIRCBLTVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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